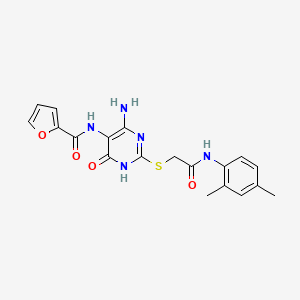![molecular formula C7H6F2O4 B2873690 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid CAS No. 2445791-21-7](/img/structure/B2873690.png)
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorobicyclo[111]pentane-1,3-dicarboxylic acid is a unique compound characterized by its bicyclic structure with two fluorine atoms and two carboxylic acid groups
作用機序
Target of Action
It’s known that the compound is used in the synthesis of various bioactive compounds , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
The mode of action of 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves highly selective radical chlorination . This process, together with radical hydrodechlorination, leads to the formation of new bicyclo[1.1.1]pentane cages carrying two fluorine and one to three chlorine atoms in bridge positions .
Biochemical Pathways
The exact biochemical pathways affected by 2,2-Difluorobicyclo[11The compound’s role in the synthesis of various bioactive compounds suggests that it may influence a range of biochemical pathways depending on the specific derivative synthesized .
Result of Action
The result of the action of this compound is the formation of new bicyclo[1.1.1]pentane cages carrying two fluorine and one to three chlorine atoms in bridge positions . These new compounds could potentially be used in the synthesis of various bioactive compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as TMS3SiH, which is used in radical hydrodechlorination . .
準備方法
The synthesis of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves several steps. One notable method includes the highly selective radical chlorination of the compound, followed by radical hydrodechlorination using TMS3SiH. This process results in the formation of new bicyclo[1.1.1]pentane cages carrying two fluorine and one to three chlorine atoms in bridge positions . The exact positions of all halogen atoms are confirmed by X-ray diffraction .
化学反応の分析
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Radical Chlorination: This reaction involves the selective addition of chlorine atoms to the compound, resulting in the formation of polyhalogenated derivatives.
Hydrodechlorination: Using TMS3SiH, the chlorine atoms can be selectively removed, leading to the formation of different bicyclo[1.1.1]pentane derivatives.
Common reagents used in these reactions include chlorine and TMS3SiH, with major products being polyhalogenated bicyclo[1.1.1]pentane derivatives .
科学的研究の応用
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane motif is used as a bioisostere to replace phenyl, tert-butyl, and alkynyl fragments in drug candidates, improving their physicochemical properties.
Organic Chemistry: The compound is used in the synthesis of various derivatives, which are studied for their unique chemical properties.
Materials Science: The unique structure of the compound makes it a candidate for developing new materials with specific properties.
類似化合物との比較
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclic structure but differ in the substituents attached to the ring.
Polyhalogenated Bicyclo[1.1.1]pentanes: These derivatives have multiple halogen atoms, which can significantly alter their chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
特性
IUPAC Name |
2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O4/c8-7(9)5(3(10)11)1-6(7,2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFABKCVCYQVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445791-21-7 |
Source


|
| Record name | 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

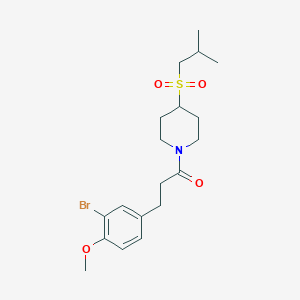
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
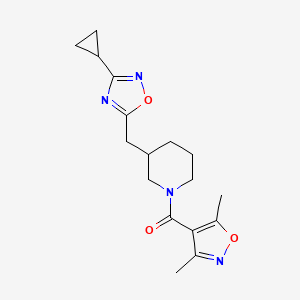
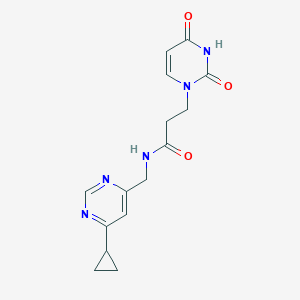
![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)


![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

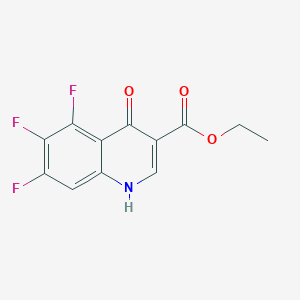

![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)
